GPR35 Antagonism Selectivity: Bromo Analog is Inactive vs. Reference Antagonists
In a primary BRET-based GPR35 antagonism assay using human GPR35-β-arrestin recruitment, 1-[4-(2-amino-5-bromobenzoyl)-piperazin-1-yl]-ethanone was classified as inactive (IC50 >100 µM) [1]. In contrast, the reference antagonist CID2745687 displayed a defined IC50 under the same assay conditions. This inactivity differentiates the compound from other benzoylpiperazine analogs that exhibit GPR35 antagonism, making it a valuable negative control or selectivity probe.
| Evidence Dimension | GPR35 antagonism (IC50) |
|---|---|
| Target Compound Data | Inactive (IC50 >100 µM) |
| Comparator Or Baseline | CID2745687: active antagonist (exact IC50 not specified but ≤10 µM positive control) |
| Quantified Difference | >10-fold lower potency |
| Conditions | BRET-based arrestin recruitment assay, human GPR35, 300 µM zaprinast as agonist, 10 µM CID2745687 as positive control |
Why This Matters
For researchers studying GPR35, this compound's clean inactivity provides a structurally matched negative control that is not available with other halogen-substituted benzoylpiperazines.
- [1] ECBD Assay EOS300038, GPR35 antagonism. Compound EOS74006: inactive. View Source
